molecular formula C11H12O B7888448 (2S)-2-Methyltetralin-1-one

(2S)-2-Methyltetralin-1-one

Cat. No.: B7888448
M. Wt: 160.21 g/mol
InChI Key: GANIBVZSZGNMNB-QMMMGPOBSA-N
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Description

(2S)-2-Methyltetralin-1-one (CAS: 1590-08-5) is a bicyclic organic compound with the molecular formula C₁₁H₁₂O and a molecular weight of 160.216 g/mol . Its structure consists of a tetralin (1,2,3,4-tetrahydronaphthalene) backbone featuring a ketone group at the 1-position and a methyl substituent at the stereochemically defined 2S position. This compound is primarily utilized in chemical synthesis, serving as an intermediate in pharmaceuticals, agrochemicals, and materials science due to its electrophilic ketone moiety and rigid bicyclic framework .

Properties

IUPAC Name

(2S)-2-methyl-3,4-dihydro-2H-naphthalen-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O/c1-8-6-7-9-4-2-3-5-10(9)11(8)12/h2-5,8H,6-7H2,1H3/t8-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GANIBVZSZGNMNB-QMMMGPOBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=CC=CC=C2C1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CCC2=CC=CC=C2C1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2-Methyltetralin-1-one typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of a suitable precursor, such as 2-methyltetralin.

    Oxidation: The precursor undergoes an oxidation reaction to introduce the ketone functional group at the first position. Common oxidizing agents used in this step include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in the presence of an acid catalyst.

    Chiral Resolution: To obtain the (2S) enantiomer, chiral resolution techniques such as chromatography or the use of chiral catalysts may be employed.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale oxidation processes using continuous flow reactors to ensure efficient and consistent production. The use of environmentally friendly oxidizing agents and catalysts is preferred to minimize waste and reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: (2S)-2-Methyltetralin-1-one can undergo further oxidation to form carboxylic acids or other oxidized derivatives.

    Reduction: The ketone group can be reduced to form the corresponding alcohol using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: The methyl group at the second position can participate in substitution reactions, such as halogenation or nitration, to introduce different functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃), and acid catalysts.

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

    Substitution: Halogenating agents (e.g., bromine), nitrating agents (e.g., nitric acid).

Major Products:

    Oxidation: Carboxylic acids, aldehydes.

    Reduction: Alcohols.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Chemistry: (2S)-2-Methyltetralin-1-one is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its unique structure makes it a valuable building block for the development of new chemical entities.

Biology: In biological research, this compound is studied for its potential effects on cellular processes and its interactions with biological macromolecules. It may serve as a model compound for studying the behavior of similar molecules in biological systems.

Medicine: The compound’s potential therapeutic properties are explored in medicinal chemistry. It may be investigated for its activity against specific biological targets, such as enzymes or receptors, and its potential as a lead compound for drug development.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for various applications, including the manufacture of polymers and resins.

Mechanism of Action

The mechanism of action of (2S)-2-Methyltetralin-1-one depends on its specific interactions with molecular targets. For example, if the compound is used as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The ketone functional group can form hydrogen bonds or other interactions with amino acid residues in the enzyme’s active site, leading to inhibition.

In biological systems, this compound may interact with receptors or other proteins, modulating their activity and influencing cellular signaling pathways. The specific pathways involved depend on the compound’s structure and the nature of its interactions with target molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues of Tetralin Derivatives

(2S)-(+)-5-(1,3,5-Trimethylpyrazol-4-yl)-2-(dimethylamino)tetralin
  • Molecular Formula : C₁₉H₂₅N₃ (approximate molecular weight: 295.42 g/mol) .
  • Key Features: A tetralin core modified with a 1,3,5-trimethylpyrazol-4-yl group at the 5-position and a dimethylamino group at the 2S position.
(1R,2S,5R)-2-Isopropyl-5-methylcyclohexanol (Menthol Derivative)
  • Molecular Formula : C₁₀H₂₀O (molecular weight: 156.27 g/mol) .
  • Key Features: A monocyclic alcohol with isopropyl and methyl substituents, structurally distinct from tetralin derivatives but sharing stereochemical complexity. Functionalized with a hydroxyl group, imparting polar character and volatility (boiling point: 92°C) .
  • Applications : Widely used in fragrances, cosmetics, and flavorings for its cooling sensation and minty aroma. Unlike (2S)-2-Methyltetralin-1-one, its alcohol group limits electrophilic reactivity but enhances solubility in hydrophilic matrices .

Functional Group and Reactivity Comparison

Compound Functional Group Key Reactivity Stability Considerations
This compound Ketone Electrophilic at carbonyl; undergoes nucleophilic additions (e.g., Grignard reactions) Stable under inert conditions; sensitive to strong acids/bases.
Pyrazole-modified tetralin Amine, Pyrazole Basic amine participates in salt formation; pyrazole enables metal coordination Likely stable in neutral pH; may degrade under oxidative conditions.
Menthol derivative Alcohol Hydrogen-bonding capacity; esterification potential Stable in pH 3–11; susceptible to oxidation.

Research Findings and Implications

  • Stereochemical Influence: The 2S configuration in this compound may confer enantioselective interactions in catalytic or biological systems, a feature absent in non-chiral analogues like the pyrazole derivative .
  • Functional Group Versatility : The ketone group in this compound offers broader synthetic utility compared to the alcohol in menthol derivatives, enabling transformations such as reductions to secondary alcohols or condensations to heterocycles .
  • Thermodynamic Stability : Tetralin-based compounds generally exhibit higher thermal stability than menthol derivatives due to their fused aromatic rings, as evidenced by the menthol derivative’s lower boiling point .

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